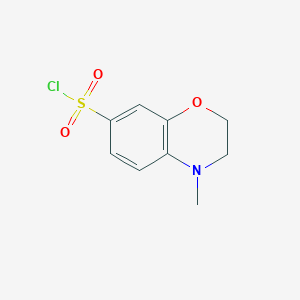

4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride

Descripción general

Descripción

4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride is a chemical compound with the molecular formula C9H10ClNO3S and a molecular weight of 247.70 g/mol . This compound is part of the benzoxazine family, which is known for its diverse applications in various fields, including material science and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride typically involves the reaction of an aromatic primary amine with formaldehyde and a phenolic compound under reflux conditions . The general steps are as follows:

- Dissolve the aromatic primary amine in methanol.

- Add formaldehyde to the solution and reflux for 10 minutes.

- Add 4-hydroxy acetophenone to the mixture and continue refluxing for a specified period.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the presence of a base.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

Substitution Reactions: The major products are sulfonamide derivatives when reacted with amines.

Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mecanismo De Acción

The mechanism of action of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-7-sulfonyl chloride

- 1-Methyl-1H-indole-5-sulfonyl chloride

- 1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride

Uniqueness

4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride is unique due to its specific structural features, such as the presence of the sulfonyl chloride group and the benzoxazine ring.

Actividad Biológica

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride (CAS Number: 368869-93-6) is a compound belonging to the benzoxazine family, known for its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₁₀ClNO₃S

- Molecular Weight : 247.70 g/mol

- Structure : The compound features a sulfonyl chloride group at the 7th position of the benzoxazine ring, which enhances its reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine with chlorosulfonic acid or other chlorinating agents under controlled conditions. The following reaction scheme summarizes this process:

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For instance, a study evaluated various benzoxazine compounds against multiple cancer cell lines including MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MIA PaCa-2 (pancreatic cancer). The findings indicated that compounds derived from benzoxazines exhibited significant cytotoxicity:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 14f | 7.84 - 16.2 | PC-3 |

| MDA-MB-231 | ||

| MIA PaCa-2 | ||

| U-87 MG |

Compounds with specific substitutions showed enhanced activity due to improved binding interactions with cellular targets .

Antimicrobial Activity

Benzoxazine derivatives have also been assessed for their antimicrobial properties. Studies suggest that these compounds exhibit antibacterial and antifungal activities against various pathogens. For example:

| Activity Type | Pathogen Tested | Result |

|---|---|---|

| Antibacterial | E. coli | Effective |

| Antifungal | Candida albicans | Effective |

The presence of the sulfonyl group is believed to play a crucial role in enhancing these biological activities .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, benzoxazines have shown promise in anti-inflammatory applications. Compounds derived from this class have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

The biological activity of this compound can be attributed to its electrophilic nature due to the sulfonyl chloride group. This allows it to react with nucleophiles in biological systems, leading to the formation of various derivatives that can interact with cellular targets.

- Nucleophilic Substitution : The sulfonyl chloride can undergo nucleophilic substitution reactions with amines or thiols.

- Formation of Active Metabolites : These reactions often yield biologically active metabolites that may exert therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of benzoxazines:

- Anticancer Study : A recent publication detailed the synthesis and evaluation of novel benzoxazine derivatives showing promising anticancer activity through mechanisms involving apoptosis induction and inhibition of angiogenesis .

- Antimicrobial Evaluation : Another study demonstrated that certain benzoxazine derivatives exhibited significant antibacterial and antifungal effects against clinical isolates, suggesting their potential as new antimicrobial agents .

- Inflammation Model : Research indicated that benzoxazine derivatives could modulate inflammatory responses in vitro by downregulating specific cytokines .

Propiedades

IUPAC Name |

4-methyl-2,3-dihydro-1,4-benzoxazine-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-11-4-5-14-9-6-7(15(10,12)13)2-3-8(9)11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOZDBIEDQALFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1C=CC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380049 | |

| Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368869-93-6 | |

| Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368869-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.